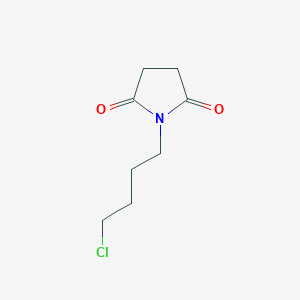

1-(4-Chlorobutyl)pyrrolidine-2,5-dione

Description

Significance of Imide Derivatives in Contemporary Organic and Medicinal Chemistry

The imide functional group, characterized by two acyl groups bonded to a nitrogen atom, is a cornerstone of modern organic chemistry. wikipedia.orgfiveable.me Imides are structurally related to acid anhydrides but are generally more resistant to hydrolysis. wikipedia.org This stability, combined with their specific reactivity, makes them valuable intermediates in synthesis. For instance, the N-H proton of an unsubstituted imide is weakly acidic, allowing for N-alkylation reactions, which are fundamental in building molecular complexity. wikipedia.org

In medicinal chemistry, the pyrrolidine-2,5-dione core is recognized as a "privileged scaffold" due to its presence in numerous compounds with significant pharmacological activities. researchgate.net Derivatives have been extensively studied and have shown a wide range of biological effects, including:

Anticonvulsant properties: Many succinimide (B58015) derivatives are investigated for their potential in treating epilepsy and other seizure-related disorders. nih.govresearchgate.net

Anti-inflammatory activity: Certain derivatives have been designed as multi-target anti-inflammatory agents, showing inhibition of enzymes like cyclooxygenase (COX). ebi.ac.uk

Anticancer potential: The scaffold is used to develop novel antitumor agents, including inhibitors of key enzymes like aromatase. nih.gov

Antimicrobial effects: Researchers have synthesized pyrrolidine-2,5-dione derivatives that exhibit activity against various bacterial and fungal strains. researchgate.net

The versatility of this scaffold allows medicinal chemists to modify its structure to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target. nih.gov

Molecular Architecture and Functional Group Analysis of 1-(4-Chlorobutyl)pyrrolidine-2,5-dione

This compound is a specific derivative that combines the stable succinimide ring with a reactive alkyl chloride chain. Its molecular structure consists of a central five-membered pyrrolidine-2,5-dione ring where the nitrogen atom is substituted with a four-carbon butyl chain, which is in turn terminated by a chlorine atom.

The key functional groups present in the molecule are:

An alkyl chloride: The terminal chloro group on the butyl chain is a reactive site. It is a good leaving group in nucleophilic substitution reactions, making the compound a versatile building block for further chemical modifications.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| CAS Number | 255861-96-2 sigmaaldrich.com |

| Molecular Formula | C₈H₁₂ClNO₂ scbt.com |

| Molecular Weight | 189.64 g/mol scbt.com |

| IUPAC Name | This compound sigmaaldrich.com |

| InChI Key | KWNGCHRHNPKAAP-UHFFFAOYSA-N sigmaaldrich.com |

This table is interactive. Click on the headers to sort.

Current Research Trajectories and Future Investigative Scope Pertaining to this compound

While specific published research focusing exclusively on this compound is limited, its molecular architecture suggests clear and promising avenues for future investigation. The compound is primarily viewed as a valuable synthetic intermediate or building block.

Current and Future Research Directions:

Synthetic Intermediate: The most immediate application for this compound is in organic synthesis. The presence of the reactive 4-chlorobutyl side chain allows for its use in nucleophilic substitution reactions. This enables the covalent attachment of the pyrrolidine-2,5-dione moiety to a wide variety of other molecules, including complex natural products, peptides, or other pharmacophores. This strategy could be employed to:

Develop novel PROTACs (Proteolysis Targeting Chimeras) where the succinimide group might interact with a target protein or E3 ligase.

Create linkers for antibody-drug conjugates (ADCs).

Synthesize novel derivatives for screening in various biological assays.

Medicinal Chemistry Probes: Given the known biological activities of the succinimide core, this compound can serve as a starting point for developing new therapeutic agents. nih.govebi.ac.uknih.gov The butyl chain acts as a spacer, and by replacing the terminal chlorine with other functional groups (e.g., amines, azides, thiols), chemists can systematically probe the structure-activity relationships (SAR) of a target protein. For example, it could be used to synthesize libraries of compounds aimed at developing new anticonvulsant or anti-inflammatory drugs. nih.govebi.ac.uk

Materials Science: Imide derivatives are known components of high-strength polymers called polyimides. wikipedia.orgtaylorandfrancis.com The bifunctional nature of this compound could potentially be exploited in polymer chemistry to create novel materials with tailored properties, although this remains a more speculative area of investigation.

In essence, this compound represents a tool for chemical innovation. Its future research value lies not as an end-product itself, but as a versatile starting material for constructing more complex and functionally diverse molecules for applications spanning from medicine to materials science.

Properties

IUPAC Name |

1-(4-chlorobutyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2/c9-5-1-2-6-10-7(11)3-4-8(10)12/h1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWNGCHRHNPKAAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 4 Chlorobutyl Pyrrolidine 2,5 Dione and Its Analogues

Direct Synthetic Pathways for 1-(4-Chlorobutyl)pyrrolidine-2,5-dione

Direct synthesis focuses on constructing the final molecule in a limited number of steps from basic starting materials. This typically involves forming the heterocyclic ring and introducing the specific side chain concurrently or in a sequential one-pot manner.

The formation of the pyrrolidine-2,5-dione (succinimide) ring is a cornerstone of this synthetic process. The most common and straightforward method involves the reaction of a primary amine with succinic anhydride (B1165640) or succinic acid. mdpi.combeilstein-archives.org The reaction proceeds via acylation of the amine to form an intermediate succinamic acid, which then undergoes cyclodehydration to yield the target imide ring. researchgate.net

Various conditions have been developed to facilitate this transformation, ranging from high-temperature thermal condensation to the use of dehydrating agents or catalysts. researchgate.net For the specific synthesis of this compound, the primary amine required would be 4-chloro-1-aminobutane.

Table 1: Selected Methods for Pyrrolidine-2,5-dione Ring Formation

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Thermal Condensation | Succinic Acid + Primary Amine | High temperature (e.g., 180 °C) for several hours. nih.gov | Simple, often no catalyst needed. | High energy consumption, potential for side products. |

| Dehydrating Agents | Succinic Anhydride + Primary Amine, Acetic Anhydride or Thionyl Chloride (SOCl₂) | Reflux conditions. researchgate.netresearchgate.net | High yields, shorter reaction times. | Use of corrosive and harsh reagents. |

| Catalytic Methods | Succinic Anhydride + Primary Amine, Lewis acids or Polyphosphate ester | Varies, often milder than thermal methods. beilstein-archives.orgresearchgate.net | Increased efficiency and selectivity. | Catalyst cost and removal can be an issue. |

| Hot Water Synthesis | Succinic Acid + Primary Amine | Stirring in water at 100 °C. researchgate.net | Environmentally benign, no organic solvent or catalyst. researchgate.net | May not be suitable for all substrates. |

While using 4-chloro-1-aminobutane as a starting material is a direct approach, a more versatile and widely used strategy involves the N-alkylation of the pre-formed succinimide (B58015) ring. In this method, succinimide is first deprotonated with a base to form a nucleophilic succinimide anion. This anion then reacts with a suitable electrophile carrying the 4-chlorobutyl group. Common alkylating agents for this purpose include 1,4-dichlorobutane (B89584) or 1-bromo-4-chlorobutane. The use of a dihalogenated alkane like 1,4-dichlorobutane requires careful control of stoichiometry to minimize the formation of the bis-substituted product.

Table 2: N-Alkylation Strategies for Introducing the 4-Chlorobutyl Group

| Alkylating Agent | Base | Solvent | Typical Conditions |

|---|---|---|---|

| 1,4-Dichlorobutane | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Heating (e.g., 80-100 °C) |

| 1-Bromo-4-chlorobutane | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room temperature |

| 1,4-Dichlorobutane | Cesium Carbonate (Cs₂CO₃) | Acetonitrile (CH₃CN) | Reflux |

Indirect Synthesis and Structural Elaboration via Precursor Compounds

Indirect methods involve the synthesis of a core structure which is then further modified. This approach is particularly valuable for creating a library of analogues for structure-activity relationship (SAR) studies.

The N-alkylation reaction described previously is a powerful general method for producing a wide array of N-substituted succinimide analogues. mdpi.combeilstein-archives.org By reacting the succinimide anion with various alkyl or aryl halides, a diverse range of functional groups can be introduced at the nitrogen atom. This modular approach allows for systematic variation of the side chain's length, branching, and electronic properties. The reactivity of the halide (I > Br > Cl) plays a significant role in the reaction conditions required.

Once this compound is synthesized, it serves as a versatile precursor for a multitude of analogues. The terminal chlorine atom on the butyl chain is a good leaving group, making it susceptible to nucleophilic substitution reactions. ontosight.ai This allows for the introduction of various functional groups at the end of the side chain, effectively elaborating the molecular structure. This strategy is highly efficient for creating derivatives with different physicochemical properties.

Table 3: Examples of Side Chain Functionalization via Nucleophilic Substitution

| Nucleophile (Nu⁻) | Reagent Example | Product Functional Group |

|---|---|---|

| Azide | Sodium Azide (NaN₃) | R-N₃ (Azide) |

| Amine | Ammonia (NH₃) or Primary/Secondary Amine | R-NH₂, R-NHR', R-NR'R'' (Amine) |

| Thiolate | Sodium Thiolate (NaSR) | R-SR (Thioether) |

| Cyanide | Potassium Cyanide (KCN) | R-CN (Nitrile) |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | R-OH (Alcohol) |

| Iodide | Sodium Iodide (NaI) - Finkelstein reaction | R-I (Iodide, more reactive) |

Principles of Sustainable Synthesis in Pyrrolidine-2,5-dione Chemistry

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods in chemistry. The synthesis of pyrrolidine-2,5-diones is no exception. Traditional methods often rely on harsh dehydrating agents, volatile organic solvents, and energy-intensive conditions. researchgate.net

Reaction Mechanisms and Kinetic Studies of 1 4 Chlorobutyl Pyrrolidine 2,5 Dione and Its Analogues

Elucidation of Reaction Pathways and Intermediates

The reaction pathways of 1-(4-Chlorobutyl)pyrrolidine-2,5-dione are largely dictated by the two primary reactive sites: the electrophilic carbonyl groups of the succinimide (B58015) ring and the electrophilic carbon atom of the chlorobutyl chain.

One of the fundamental reactions of the pyrrolidine-2,5-dione ring is nucleophilic attack at the carbonyl carbons. This can lead to ring-opening reactions. For instance, hydrolysis under basic conditions proceeds through the attack of a hydroxide (B78521) ion on a carbonyl group, forming a tetrahedral intermediate. Subsequent ring opening yields a succinamic acid derivative. The general mechanism for the base-catalyzed hydrolysis of a succinimide is depicted below:

Figure 1: General Mechanism of Base-Catalyzed Hydrolysis of a Succinimide

While specific studies on this compound are limited, the behavior of other N-substituted succinimides suggests that the reaction would proceed similarly. The electron-withdrawing nature of the imide group enhances the electrophilicity of the carbonyl carbons.

Another significant reaction pathway for this compound is intramolecular cyclization. The nitrogen atom of the pyrrolidine-2,5-dione can act as a nucleophile, attacking the electrophilic carbon of the chlorobutyl chain, leading to the formation of a bicyclic system. This intramolecular N-alkylation is a key pathway for forming novel heterocyclic structures. The reaction likely proceeds via an SN2 mechanism, where the nitrogen lone pair displaces the chloride ion.

Table 1: Plausible Intermediates in Reactions of this compound

| Reaction Type | Intermediate | Subsequent Product |

|---|---|---|

| Hydrolysis | Tetrahedral alkoxide intermediate | 4-(4-chlorobutylamino)-4-oxobutanoic acid |

| Intramolecular Cyclization | Transition state with N-C bond formation and C-Cl bond cleavage | 1-azabicyclo[3.3.0]octane-2,6-dione |

Catalytic Systems in Transformations Involving the Pyrrolidine-2,5-dione Core

Various catalytic systems can be employed to effect transformations on the pyrrolidine-2,5-dione core and its N-substituents. For the synthesis of N-substituted succinimides, including this compound, catalysts can facilitate the condensation of succinic anhydride (B1165640) with the corresponding amine.

For transformations involving the pyrrolidine-2,5-dione ring itself, both acid and base catalysis are common. Acid catalysis can activate the carbonyl groups towards nucleophilic attack by protonation of the carbonyl oxygen. Base catalysis, as seen in hydrolysis, generates a stronger nucleophile (e.g., hydroxide ion) for the attack.

In the context of modifying the 4-chlorobutyl substituent, transition metal catalysts are often employed for cross-coupling reactions. For instance, palladium-catalyzed reactions could be used to form carbon-carbon or carbon-heteroatom bonds at the terminal carbon of the butyl chain.

Table 2: Examples of Catalytic Systems in Pyrrolidine-2,5-dione Chemistry

| Reaction Type | Catalyst | Role of Catalyst |

|---|---|---|

| N-alkylation of succinimide | Phase Transfer Catalyst (e.g., TBAB) | Facilitates reaction between aqueous and organic phases. |

| Cross-coupling on alkyl halide | Palladium(0) complexes | Catalyzes C-C or C-N bond formation. |

Influence of the 4-Chlorobutyl Substituent on Reaction Kinetics and Selectivity

The 4-chlorobutyl substituent exerts a significant electronic and steric influence on the reactivity of the pyrrolidine-2,5-dione moiety. Electronically, the chlorine atom is electron-withdrawing, which can have a modest impact on the electrophilicity of the carbonyl carbons through the alkyl chain.

The primary influence of the 4-chlorobutyl group is its role in intramolecular reactions. The length of the butyl chain is optimal for the formation of a stable five-membered ring upon intramolecular cyclization. The kinetics of this cyclization are governed by several factors, including the nucleophilicity of the succinimide nitrogen and the electrophilicity of the carbon bearing the chlorine atom.

The rate of intramolecular cyclization is expected to be concentration-dependent, favoring the intramolecular pathway at lower concentrations to minimize intermolecular side reactions. The solvent polarity can also play a crucial role; polar aprotic solvents are generally favored for SN2 reactions.

Table 3: Hypothetical Kinetic Data for Intramolecular Cyclization of N-(4-halobutyl)succinimides

| Halogen | Relative Rate Constant (k_rel) | Activation Energy (Ea, kJ/mol) |

|---|---|---|

| Chlorine | 1 | 85 |

| Bromine | ~10 | 75 |

| Iodine | ~100 | 65 |

(Note: This is hypothetical data based on typical C-X bond strengths and leaving group abilities in SN2 reactions.)

This trend is expected because the carbon-halogen bond strength decreases down the group (C-Cl > C-Br > C-I), and the leaving group ability of the halide ion increases (I- > Br- > Cl-).

Stereochemical Outcomes in Derivatization Reactions

Reactions involving the pyrrolidine-2,5-dione core of this compound can have significant stereochemical implications, particularly when new stereocenters are formed.

For instance, in a 1,3-dipolar cycloaddition reaction between a chiral nitrone and an N-substituted maleimide (B117702) (a related pyrrolidine-dione structure), the reaction can proceed with high enantio- and diastereoselectivity. nih.gov The stereochemical outcome is often dictated by the approach of the dipole to the dipolarophile, favoring the less sterically hindered face. nih.gov

Derivatization of the pyrrolidine-2,5-dione ring itself, for example, through reduction of one of the carbonyl groups or addition to the ring, can lead to the formation of chiral centers. The stereochemical control of these reactions is a key area of research, often employing chiral catalysts or auxiliaries to achieve high levels of stereoselectivity.

In the case of intramolecular cyclization of this compound, if the pyrrolidine-2,5-dione ring is already substituted with a chiral center, the cyclization could proceed with diastereoselectivity, influenced by the existing stereocenter.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Succinic anhydride |

| Succinamic acid |

| 4-(4-chlorobutylamino)-4-oxobutanoic acid |

| 1-azabicyclo[3.3.0]octane-2,6-dione |

Advanced Analytical and Spectroscopic Characterization of 1 4 Chlorobutyl Pyrrolidine 2,5 Dione

Spectroscopic Fingerprinting

Spectroscopic techniques are crucial for the unambiguous identification and structural elucidation of chemical compounds. For 1-(4-Chlorobutyl)pyrrolidine-2,5-dione, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide a complete "fingerprint" of the molecule.

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The protons on the pyrrolidine-2,5-dione ring and the chlorobutyl chain would have characteristic chemical shifts and coupling patterns.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbons of the succinimide (B58015) ring and the carbons of the butyl chain.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyrrolidine-2,5-dione CH₂ | ||

| N-CH₂ | ||

| CH₂ | ||

| CH₂ |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | |

| Pyrrolidine-2,5-dione CH₂ | |

| N-CH₂ | |

| CH₂ | |

| CH₂ |

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl groups of the imide and the C-Cl bond of the chlorobutyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| C=O (imide) | |

| C-N stretch | |

| C-H stretch |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show the molecular ion peak and various fragment ions, which can be used to confirm the structure. Liquid Chromatography-Mass Spectrometry (LC/MS) could be used to analyze the compound in a complex mixture.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M]⁺ | |

| Fragment 1 |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for determining the purity of a compound and for its isolation from reaction mixtures.

HPLC and UPLC are high-resolution chromatographic techniques used for the separation, identification, and quantification of components in a mixture. A validated HPLC or UPLC method would be necessary to accurately determine the purity of this compound. This would involve selecting an appropriate column, mobile phase, and detection wavelength.

TLC is a simple and rapid chromatographic technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a compound. For this compound, a suitable solvent system would be developed to obtain a specific retention factor (Rf) value, which can be used for its identification.

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing quantitative information about the elemental composition of a substance. This process is fundamental for verifying the empirical and molecular formula of a newly synthesized or isolated compound, such as this compound. By comparing the experimentally determined percentages of each element with the theoretically calculated values derived from its proposed molecular formula, the stoichiometric accuracy and purity of the compound can be rigorously validated.

For this compound, the molecular formula is established as C₈H₁₂ClNO₂. This formula indicates that each molecule is constituted of eight carbon atoms, twelve hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The theoretical elemental composition can be calculated based on this formula and the atomic weights of the constituent elements.

The molecular weight of this compound is 189.64 g/mol . Based on this, the theoretical weight percentages of each element are calculated as follows:

Carbon (C): (8 * 12.011 g/mol ) / 189.64 g/mol * 100% = 50.67%

Hydrogen (H): (12 * 1.008 g/mol ) / 189.64 g/mol * 100% = 6.37%

Chlorine (Cl): (1 * 35.453 g/mol ) / 189.64 g/mol * 100% = 18.70%

Nitrogen (N): (1 * 14.007 g/mol ) / 189.64 g/mol * 100% = 7.39%

Oxygen (O): (2 * 15.999 g/mol ) / 189.64 g/mol * 100% = 16.87%

These theoretical values serve as a benchmark for comparison with experimental data obtained from elemental analysis instrumentation, typically a CHN analyzer for carbon, hydrogen, and nitrogen, and other specific methods for chlorine and oxygen. While specific experimental data for this compound is not widely reported in publicly available literature, the following table illustrates how such a comparison would be presented for stoichiometric validation. A close correlation between the theoretical and found values, generally within a ±0.4% margin, is considered confirmation of the compound's elemental composition and purity.

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 50.67 | Data not available |

| Hydrogen (H) | 6.37 | Data not available |

| Nitrogen (N) | 7.39 | Data not available |

| Chlorine (Cl) | 18.70 | Data not available |

Computational Chemistry and Theoretical Modeling of 1 4 Chlorobutyl Pyrrolidine 2,5 Dione

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. longdom.org It has become an essential tool in medicinal chemistry for predicting molecular properties and explaining experimental observations with high accuracy and relatively low computational cost. longdom.orgyoutube.com For derivatives of the pyrrolidine-2,5-dione scaffold, DFT is applied to understand their electronic properties, reactivity, and the mechanisms of their chemical transformations. nih.govmdpi.com

DFT calculations can determine various electronic parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com For instance, a smaller energy gap generally suggests higher reactivity. mdpi.com In a study on peptoid derivatives, which share structural similarities with substituted pyrrolidinediones, the HOMO-LUMO energy gaps were calculated to be in the range of 5.08 to 6.09 eV. mdpi.com Such calculations help in understanding how different substituents on the pyrrolidine-2,5-dione ring can modulate the electronic properties and reactivity of the molecule. nih.gov

DFT is also employed to calculate vibrational frequencies, which can be compared with experimental data from FT-IR spectroscopy to confirm molecular structures. mdpi.comresearchgate.net For example, in a computational analysis of newly synthesized peptoids, the calculated C=O stretching vibrations were found to be in close agreement with the experimental results. mdpi.com

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions at a molecular level. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby understanding the kinetic and thermodynamic factors that control the reaction pathway. nih.gov This approach provides valuable insights that can guide the optimization of reaction conditions and the design of more efficient synthetic routes. mdpi.com

A notable application of DFT in a related system involved the study of the reaction mechanism between a 4-acetyl-3-hydroxy-1,5-diphenyl-3-pyrrolin-2-one and methylamine. nih.gov The calculations revealed that the reaction proceeds favorably via the pathway with the lowest activation energy (ΔG#), demonstrating that kinetic selectivity is more significant than thermodynamic selectivity in forming the main product. nih.gov Such detailed mechanistic studies, although not performed specifically on 1-(4-chlorobutyl)pyrrolidine-2,5-dione, showcase the power of DFT to predict the outcomes of chemical transformations involving the pyrrolidone core structure. nih.gov

The pyrrolidine-2,5-dione ring system and its derivatives can exist in different tautomeric forms and conformations, which can significantly influence their biological activity. nih.govbeilstein-journals.org Tautomerism in substituted 3-pyrroline-2-ones has been attributed to the slight energy difference between tautomers and a large rate constant for their interconversion. beilstein-journals.org DFT calculations can predict the relative stabilities of different tautomers and conformers.

For example, quantum chemical studies on the related 2-pyrrolidone scaffold have established that the lactam tautomer is the most thermodynamically stable form in both the gaseous phase and in aqueous solution. researchgate.net However, the aqueous medium stabilizes the lactim tautomer to a greater extent than the lactam. researchgate.net The broadening of peaks in the 13C NMR spectra of some 2-pyrrolidinone (B116388) derivatives in DMSO has been attributed to tautomerism. nih.gov While specific conformational analyses for this compound are not widely documented, the principles derived from studies on analogous structures are fundamental for understanding its potential structural dynamics.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ebi.ac.uk It is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with the active site of a biological target, typically a protein. nih.gov

Derivatives of pyrrolidine-2,5-dione have been the subject of numerous docking studies to rationalize their biological activities. For instance, docking simulations have been used to investigate the interactions of these derivatives with enzymes like cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which are key targets for anti-inflammatory drugs. nih.govebi.ac.uk These studies have shown that selective COX-2 inhibitors often interact with specific amino acid residues in an additional secondary pocket of the COX-2 enzyme. ebi.ac.uk The binding modes predicted by docking can provide a theoretical basis for the observed inhibitory potency and selectivity. ebi.ac.uk

In one study, novel 1H-pyrrole-2,5-dione derivatives were identified as potent and selective COX-2 inhibitors, and molecular docking revealed that the most active compound had stronger binding interactions with COX-2 than with the COX-1 isozyme, supporting the experimental data. ebi.ac.uk Similarly, docking studies of other pyrrolidine-2,5-dione derivatives against VEGFR-2, a target in cancer therapy, helped to elucidate their binding modes. nih.gov

| Derivative Family | Target Enzyme | Key Interactions Noted in Docking Studies |

| N-substituted pyrrolidine-2,5-diones | Cyclooxygenase-2 (COX-2) | Interactions with amino acid residues in the secondary COX-2 pocket, explaining selectivity. |

| 1H-pyrrole-2,5-dione derivatives | Cyclooxygenase-2 (COX-2) | Stronger binding interactions observed with COX-2 compared to COX-1, correlating with experimental selectivity. |

| Pyrrolidine-2,5-dione aldehyde derivatives | Cyclooxygenase (COX) / Lipoxygenase (LOX) | Rationalized dual inhibitory activity by identifying binding modes within both enzyme active sites. |

| Thiazolidine-2,4-dione derivatives (related scaffold) | VEGFR-2 | Elucidation of binding interactions responsible for inhibitory activity against the kinase. |

In Silico Pharmacokinetic Predictions of Derivatives

The pharmacokinetic properties of a drug candidate, which encompass its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. In silico methods for predicting these properties are increasingly used in the early stages of drug discovery to identify compounds with favorable drug-like characteristics and to flag potential liabilities. nih.gov

For derivatives of pyrrolidine-2,5-dione, in silico pharmacokinetic predictions have been employed to assess their potential as drug candidates. ebi.ac.uk These computational tools can predict a range of properties, including lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. nih.gov For example, in a study on multi-target anti-inflammatory agents based on the pyrrolidine-2,5-dione scaffold, in silico predictions were used to confirm the drug-like characteristics of the synthesized compounds. ebi.ac.uk The use of such predictive models helps to reduce the risk of late-stage drug failure due to poor pharmacokinetic profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com By identifying the physicochemical properties or structural features that are most important for activity, QSAR models can be used to predict the activity of new, unsynthesized analogues and to guide the design of more potent compounds. nih.gov

While specific 3D-QSAR studies on this compound are not prominent in the literature, the broader class of succinimide (B58015) derivatives has been analyzed using structure-activity relationships (SAR). nih.gov These analyses are fundamental to medicinal chemistry, helping to understand how modifications to the succinimide core affect biological activities such as anticonvulsant, anti-inflammatory, and antitumor effects. nih.gov The development of a QSAR model typically involves calculating a set of molecular descriptors (e.g., topological, electronic, steric) for a series of analogues and then using statistical methods to correlate these descriptors with their measured biological activity. bohrium.com Such models provide a quantitative framework for understanding the SAR and for prioritizing the synthesis of new derivatives with potentially improved activity. youtube.comnih.gov

Academic Applications and Emerging Research Potentials of the 1 4 Chlorobutyl Pyrrolidine 2,5 Dione Scaffold

Utilization as a Synthetic Intermediate in Complex Chemical Architectures

The 1-(4-Chlorobutyl)pyrrolidine-2,5-dione molecule possesses two key reactive sites: the electrophilic carbon of the chlorobutyl chain and the imide nitrogen. This dual reactivity makes it a valuable intermediate for the construction of more complex molecular frameworks. The pyrrolidine-2,5-dione ring itself is a privileged scaffold in medicinal chemistry, and the 4-chlorobutyl substituent provides a handle for introducing a variety of functional groups and for building larger, more intricate structures. researchgate.netnih.gov

While specific examples detailing the extensive use of this compound in the synthesis of highly complex, multi-cyclic natural products are not extensively documented in publicly available literature, its potential is evident. The chloroalkyl chain allows for facile nucleophilic substitution reactions, enabling the attachment of various moieties such as amines, azides, thiols, and alkoxides. This versatility facilitates the creation of diverse chemical libraries for screening purposes. Furthermore, the succinimide (B58015) ring can be opened under certain conditions to yield linear amide derivatives, providing another avenue for structural diversification. The development of new synthetic methodologies continues to expand the utility of such bifunctional building blocks in accessing novel chemical space. nih.gov

Investigations in Medicinal Chemistry Research and Chemical Biology

The inherent structural features of the pyrrolidine-2,5-dione core have made it a focal point in medicinal chemistry for the design of compounds with a wide range of pharmacological activities.

Scaffold Design for Novel Heterocyclic Systems

The pyrrolidine-2,5-dione moiety serves as a foundational scaffold for the synthesis of a multitude of novel heterocyclic systems. beilstein-journals.org Its rigid, five-membered ring structure provides a well-defined orientation for appended functional groups, which is crucial for specific interactions with biological targets. The 1-(4-Chlorobutyl) substituent offers a convenient point of attachment for the construction of more elaborate heterocyclic architectures through intramolecular or intermolecular cyclization reactions. For instance, reaction of the terminal chloride with a nucleophile introduced elsewhere on the molecule or on a separate reacting partner can lead to the formation of fused or spirocyclic ring systems. These more complex heterocyclic structures are often sought after in drug discovery due to their potential for high-affinity and selective binding to protein targets. beilstein-journals.org

Exploration of Biological Pathway Modulation

Nrf2 pathway activation: The activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. While direct evidence for this compound as an Nrf2 activator is not prominent, structurally related compounds have shown the ability to modulate this pathway. For instance, succinic anhydride (B1165640), which shares a structural relationship with the succinimide ring, has been shown to cause N-succinylation of a specific lysine (B10760008) residue on Keap1, the primary repressor of Nrf2. This modification leads to the activation of Nrf2 signaling. nih.govnih.govresearchgate.net This suggests that derivatives of this compound could be designed to interact with Keap1 and subsequently activate the Nrf2 pathway, offering a potential therapeutic strategy for diseases associated with oxidative stress.

IDO1 inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and has emerged as a significant target in cancer immunotherapy due to its role in mediating immune suppression. nih.gov Several pyrrolidine-2,5-dione derivatives have been investigated as inhibitors of IDO1. nih.gov The general structure of these inhibitors often features a core scaffold that can mimic the tryptophan substrate, and the pyrrolidine-2,5-dione moiety can be incorporated to optimize binding affinity and pharmacokinetic properties. Although specific studies on this compound as an IDO1 inhibitor are not widely reported, its potential as a starting material for the synthesis of more complex IDO1 inhibitors is an active area of research.

Multitarget Ligand Design Strategies

The concept of designing single molecules that can interact with multiple biological targets is a growing paradigm in drug discovery, particularly for complex diseases. The pyrrolidine-2,5-dione (succinimide) scaffold is being explored for its utility in the development of multi-target agents. nih.govnih.gov Its ability to serve as a central scaffold allows for the strategic placement of different pharmacophoric groups that can interact with distinct targets. For example, a succinimide derivative was investigated as a multi-target anti-diabetic agent, showing inhibitory activity against α-glucosidase, α-amylase, and protein tyrosine phosphatase 1B. nih.gov The 4-chlorobutyl group of this compound provides a flexible linker to attach other pharmacophores, enabling the rational design of ligands with tailored polypharmacology. researchgate.net

Agrochemical Research Applications

The search for new and effective herbicides with novel modes of action is a continuous effort in agrochemical research. The pyrrolidine-2,5-dione scaffold has also found applications in this field.

Herbicidal Activity and Photosystem II Inhibition

Herbicides that inhibit Photosystem II (PSII) are a major class of weed control agents. ucanr.eduumn.edu They act by binding to the D1 protein of the PSII complex, thereby blocking electron transport and leading to the death of the plant. nih.govpressbooks.pubresearchgate.net While specific studies detailing the herbicidal activity of this compound are limited, related pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown herbicidal activity. nih.govnih.gov The structural features of the pyrrolidine-2,5-dione ring can be modified to optimize binding to the D1 protein. The N-substituent, in this case, the 4-chlorobutyl group, can be varied to influence the compound's uptake, translocation, and binding affinity within the target plant. Further research into the structure-activity relationships of N-substituted pyrrolidine-2,5-diones could lead to the development of novel and selective PSII-inhibiting herbicides.

Insecticidal and Larvicidal Potentials

The succinimide ring is a recognized pharmacophore in the development of bioactive compounds, including those with pesticidal properties. nih.govchemiis.com While direct studies on the insecticidal or larvicidal activity of this compound are not extensively documented in publicly available research, the potential of this chemical scaffold can be inferred from studies on analogous structures. Research into various succinimide derivatives has highlighted their broad spectrum of pharmacological effects, including insecticidal activity. nih.gov

The core structure, a pyrrolidine-2,5-dione ring, is a key component in molecules designed to interact with biological systems. Structure-activity relationship (SAR) studies on other classes of compounds have indicated that the inclusion of a succinimide moiety can enhance larvicidal efficacy. For instance, quantitative structure-activity relationship (QSAR) models for a series of pyrimidine (B1678525) derivatives identified the succinimide group as a key substituent responsible for increasing larvicidal activity against the mosquito vector Aedes aegypti.

Further evidence for the potential of the pyrrolidine-dione scaffold comes from research on its isomers, such as pyrrolidine-2,4-dione (B1332186) derivatives. Although structurally different from the 2,5-dione (succinimide) ring, these related compounds have demonstrated significant larvicidal effects against another major mosquito vector, Culex quinquefasciatus. In one study, synthesized pyrrolidine-2,4-dione derivatives were evaluated for their larvicidal properties, with several compounds showing potency comparable to or greater than the commercial insecticide permethrin. The most active compounds from this study are detailed below.

Table 1: Larvicidal Activity of Selected Pyrrolidine-2,4-dione Derivatives against Culex quinquefasciatus

| Compound | Structure | LD₅₀ (µg/mL) |

|---|---|---|

| Compound 1e | N-(1-(2,4-dioxopyrrolidin-3-yl)-3-phenylallyl)acetamide | 26.06 |

| Compound 1f | N-substituted pyrrolidine-2,4-dione derivative | 26.89 |

| Permethrin (Control) | Commercial Insecticide | 26.14 |

Data sourced from studies on pyrrolidine-2,4-dione derivatives.

These findings suggest that the five-membered heterocyclic dione (B5365651) ring system is a promising scaffold for developing new insecticides. The N-substituent plays a crucial role in tuning the biological activity. In this compound, the 4-chlorobutyl group provides a flexible, lipophilic chain that can be systematically modified to optimize interactions with insect target sites. The terminal chlorine atom also offers a site for further chemical elaboration, allowing for the creation of a diverse library of derivatives for screening and SAR studies.

Contributions to Material Science and Polymer Chemistry

The succinimide moiety is not only valuable for its biological activity but also for its significant applications in material science and polymer chemistry. chemiis.com Succinimide and its derivatives are utilized as monomers and cross-linking agents in the synthesis of specialty polymers. chemiis.com Their incorporation into polymer structures can enhance thermal stability and modify mechanical properties. chemiis.com

The compound this compound possesses distinct features that make it a potentially valuable monomer for functional polymers. The key components of its structure are the succinimide ring and the reactive terminal chlorine on the N-alkyl chain.

Potential Applications as a Functional Monomer:

Introduction of Succinimide Pendants: The 4-chlorobutyl group can act as a reactive site, allowing the molecule to be grafted onto existing polymer backbones or to be used in polycondensation reactions. For example, the terminal chlorine could react with nucleophiles (such as amines or alcohols) on another polymer to introduce the succinimide ring as a functional side group. Such side groups could improve adhesion, thermal properties, or serve as a point for further modification.

Synthesis of Polyamides and Polyimides: The succinimide ring itself can be a precursor to other structures. The parent polymer, polysuccinimide (PSI), is a biodegradable and biocompatible material derived from aspartic acid. The succinimide rings in PSI are susceptible to ring-opening reactions with nucleophiles like amines, leading to the formation of poly(aspartamide) derivatives. These derivatives have applications in drug delivery and tissue engineering. thinkdochemicals.commdpi.com While this compound is a monomer rather than a polymer, its reactive handle provides a pathway to incorporate this ring structure into novel polymer architectures that could be designed for specific biomedical or environmental applications. thinkdochemicals.com

Curing Agents for Resins: Succinimide derivatives are also employed as curing agents for epoxy resins, which are used extensively in coatings, adhesives, and electronics for their durability and chemical resistance. chemiis.com The specific structure of this compound could be investigated for its potential to act as or be modified into a novel curing agent, potentially imparting unique properties to the final cured material.

The chemical versatility of the succinimide scaffold, combined with the reactive potential of the N-chlorobutyl substituent, positions this compound as a compound of interest for creating advanced materials with tailored properties.

Future Research Directions and Methodological Innovations

Development of More Efficient and Selective Synthetic Routes

The synthesis of pyrrolidine-2,5-diones typically involves the reaction of succinic anhydrides with primary amines. mdpi.com While effective, future research will likely focus on developing more streamlined and selective methods for synthesizing 1-(4-chlorobutyl)pyrrolidine-2,5-dione and its analogs.

Key areas for development include:

Stereoselective Synthesis: For derivatives of this compound with chiral centers, developing stereoselective synthetic routes is crucial. The spatial orientation of substituents can significantly influence biological activity. nih.gov Methodologies employing chiral auxiliaries or asymmetric catalysis could provide access to enantiopure derivatives, which is essential for pharmacological studies. nih.gov

Process Optimization and Green Chemistry: Future synthetic approaches will increasingly emphasize sustainability. This includes the use of environmentally benign solvents, solvent-free reaction conditions, and catalytic methods to minimize environmental impact and enhance the efficiency of the synthesis process. mdpi.com

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Multicomponent Reactions | Increased efficiency, reduced waste, rapid library generation. | Designing novel reaction cascades that incorporate the key structural motifs. |

| Stereoselective Synthesis | Access to enantiomerically pure compounds, improved biological specificity. | Development of chiral catalysts and auxiliaries for asymmetric induction. researchgate.net |

| Green Chemistry Approaches | Reduced environmental impact, improved safety, cost-effectiveness. | Use of alternative energy sources (microwaves, ultrasound), biodegradable solvents. |

Deeper Mechanistic Understanding Through Advanced Spectroscopic and Computational Integration

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic routes and predicting reaction outcomes. The integration of advanced analytical techniques with computational modeling offers a powerful approach to elucidate the intricate details of the formation of this compound.

Advanced Spectroscopic Techniques: In-situ spectroscopic methods, such as real-time Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), can monitor the reaction progress, identify transient intermediates, and provide kinetic data. These experimental insights are invaluable for validating proposed reaction pathways.

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be employed to model the reaction landscape. nih.gov Such studies can calculate the energies of reactants, transition states, and products, offering a detailed view of the reaction mechanism at a molecular level. nih.govbeilstein-journals.org This computational approach can help predict the most favorable reaction pathway and explain observed selectivity. nih.gov The combination of theoretical calculations with experimental data provides a synergistic approach to understanding complex chemical transformations. researchgate.net

| Methodological Approach | Information Gained | Contribution to Research |

| In-situ Spectroscopy (NMR, IR) | Real-time monitoring of reactant consumption and product formation; identification of intermediates. | Provides experimental evidence for proposed reaction steps and kinetics. |

| Mass Spectrometry (MS) | Characterization of intermediates and products; elucidation of fragmentation patterns. | Confirms molecular structures and helps trace reaction pathways. |

| Computational Modeling (DFT) | Calculation of transition state energies, reaction energy profiles, and molecular orbital interactions. | Elucidates reaction mechanisms, predicts selectivity, and guides experimental design. beilstein-journals.orgmdpi.com |

Diversification of Chemical Space via Novel Derivatization Strategies

The chemical structure of this compound provides multiple points for modification, allowing for the creation of a diverse library of analogs with potentially new or enhanced properties. The pyrrolidine-2,5-dione scaffold is a known building block for compounds with a range of biological activities. nih.govnih.gov

Future derivatization strategies will likely focus on:

Modification of the Pyrrolidine-2,5-dione Core: Introducing substituents at the 3- and 4-positions of the succinimide (B58015) ring can significantly impact the molecule's stereochemistry and biological activity. nih.gov Structure-activity relationship (SAR) studies have shown that substituents at the 3-position of the pyrrolidine-2,5-dione ring strongly affect anticonvulsant activity. nih.gov

Functionalization of the Butyl Chain: The terminal chlorine atom on the butyl side chain is a reactive handle that can be readily displaced by various nucleophiles (e.g., amines, thiols, azides) to introduce a wide array of functional groups. This allows for the synthesis of conjugates and hybrid molecules.

Scaffold Hopping: This strategy involves replacing the pyrrolidine-2,5-dione core with other heterocyclic systems while retaining key pharmacophoric features. springernature.com This can lead to the discovery of novel chemical classes with improved properties.

| Derivatization Site | Potential Modifications | Desired Outcome |

| Pyrrolidine-2,5-dione Ring | Alkylation, arylation, or spiro-cyclization at C3/C4 positions. | Exploration of stereochemical impact on biological targets. nih.gov |

| N-Alkyl Chain | Nucleophilic substitution of the terminal chloride; variation of chain length. | Introduction of diverse functional groups for targeted interactions or conjugation. |

| Core Scaffold | Replacement with isosteric rings (e.g., oxadiazole, triazole). mdpi.com | Discovery of novel scaffolds with potentially improved drug-like properties. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Application Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-make-test-analyze cycle. springernature.comnih.gov These computational tools can be powerfully applied to the exploration of this compound and its derivatives.

Key applications of AI/ML include:

Predictive Modeling (QSAR/QSPR): Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed using ML algorithms. nih.gov These models correlate the chemical structures of derivatives with their biological activities or physical properties, enabling the prediction of the efficacy and characteristics of novel, unsynthesized compounds. slideshare.net

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design novel molecules from scratch. mednexus.org By training these models on libraries of known active compounds containing the succinimide scaffold, it is possible to generate new derivatives of this compound with a high probability of desired activities.

Virtual Screening and Application Prediction: AI can rapidly screen large virtual libraries of potential derivatives against biological targets or for specific material properties. nih.gov This significantly reduces the time and cost associated with experimental high-throughput screening. nih.gov Furthermore, ML models can predict potential new applications for the compound and its analogs by analyzing vast datasets of chemical and biological information.

| AI/ML Application | Technique | Objective |

| Property Prediction | QSAR, Deep Neural Networks | To predict the biological activity, toxicity, and physicochemical properties of new derivatives. nih.govnih.gov |

| Compound Generation | Generative Models (RNNs, GANs) | To design novel molecules with optimized properties based on the core scaffold. mednexus.org |

| Virtual Screening | Machine Learning Classifiers | To identify promising candidates from large virtual libraries for synthesis and testing. nih.gov |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Chlorobutyl)pyrrolidine-2,5-dione, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-chlorobutyl halides react with pyrrolidine-2,5-dione under basic conditions. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (40–80°C), and stoichiometry of reagents. Purification often employs column chromatography with gradients of ethyl acetate/hexane. Characterization via H/C NMR and IR confirms the presence of the chlorobutyl chain and dione moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H NMR identifies the chlorobutyl chain (δ ~3.5–3.7 ppm for CHCl) and pyrrolidine-dione protons (δ ~2.8–3.2 ppm). C NMR confirms carbonyl carbons (δ ~170–175 ppm) .

- IR Spectroscopy : Stretching vibrations at ~1700 cm (C=O) and ~650 cm (C-Cl) .

- X-ray Crystallography : Resolves crystal packing and stereochemistry, often using SHELX software for refinement .

Q. How does this compound participate in elimination or substitution reactions?

- Methodological Answer : The chlorobutyl group undergoes nucleophilic substitution (e.g., with amines or alkoxides) to form derivatives. Tosylation of the dione moiety can facilitate elimination to maleimide analogs, as seen in related pyrrolidine-2,5-diones. Reaction monitoring via TLC and GC-MS ensures intermediate stability .

Advanced Research Questions

Q. What mechanistic insights does DFT provide for reactions involving pyrrolidine-2,5-dione derivatives?

- Methodological Answer : Density Functional Theory (DFT) studies reveal transition states and energy barriers for key steps, such as tosylation-induced elimination to maleimides. For example, calculations show that electron-withdrawing groups (e.g., Cl) lower activation energy by stabilizing intermediates. Solvent effects are modeled using polarizable continuum models (PCM) .

Q. How can structural modifications of this compound enhance pharmacological activity?

- Methodological Answer : Introducing substituents at the 4-position of the dione ring (e.g., aryloxy groups) can modulate bioactivity. For instance, Michael adducts of pyrrolidine-2,5-dione derivatives show GABA-transaminase inhibition (IC ~5–160 µM). Activity is assessed via fluorometric assays using vigabatrin as a reference .

Q. What challenges arise in crystallographic analysis of halogenated pyrrolidine-2,5-diones?

- Methodological Answer : Chlorine atoms introduce disorder due to their large electron density, complicating refinement. SHELXL resolves this via PART instructions and anisotropic displacement parameters. Twinning and high Z′ values are mitigated by using high-resolution data (>0.8 Å) and iterative hydrogen placement .

Q. How does thermal stability impact synthetic applications of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) reveals decomposition above 200°C, limiting high-temperature reactions. Stability under reflux conditions (e.g., in THF at 66°C) is confirmed via H NMR post-reaction. Degradation products (e.g., HCl) are neutralized with aqueous NaHCO .

Q. What catalytic systems optimize cycloaddition reactions with pyrrolidine-2,5-dione derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.